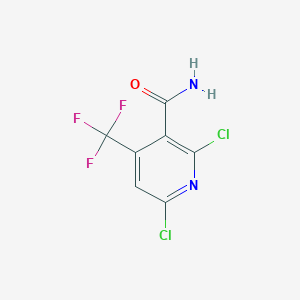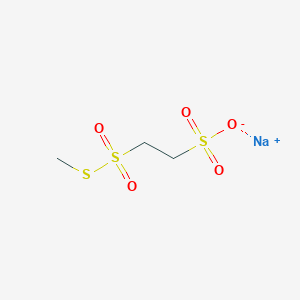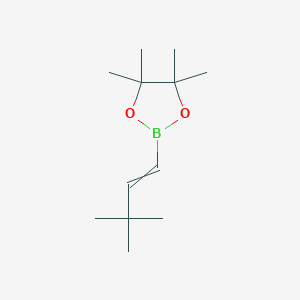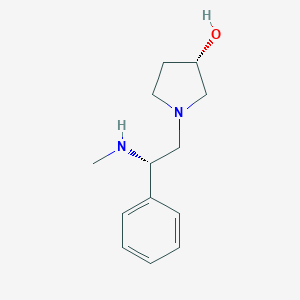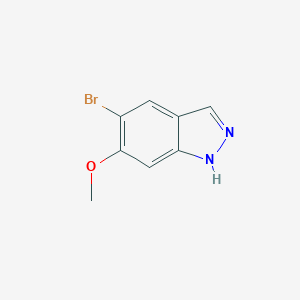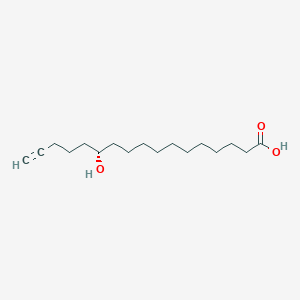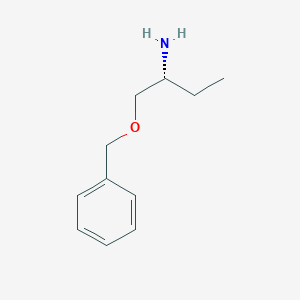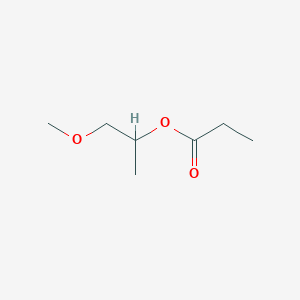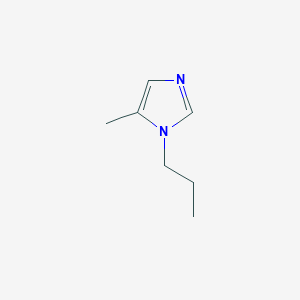
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide, also known as A-84, is a chemical compound that belongs to the class of isoxazolecarboxamides. This compound has gained significant attention due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide in lab experiments is its potent activity against cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one limitation of using this compound is its relatively low solubility, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide. One area of focus could be the development of more efficient synthesis methods to increase the yield of this compound. Another area of research could be the identification of the specific enzymes and pathways targeted by this compound, which could provide insight into its mechanism of action. Additionally, further studies could be conducted to investigate the potential applications of this compound in the treatment of other diseases beyond cancer and inflammation.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its potent activity against cancer cell lines and anti-inflammatory properties make it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of (+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride, followed by the reaction with 1-phenylethylamine. The resulting product is then treated with sodium hydroxide to obtain this compound in high yield.
Applications De Recherche Scientifique
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
145441-02-7 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
5-methyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-12(15-17-9)13(16)14-10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,16) |
Clé InChI |
GWRNZKZNEMXLEA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |
Autres numéros CAS |
145441-02-7 145441-03-8 |
Synonymes |
(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




